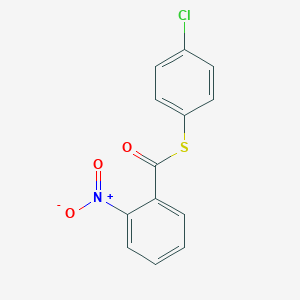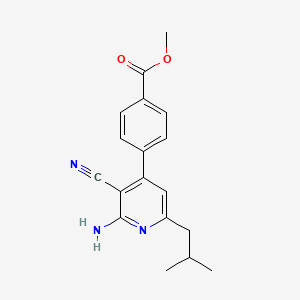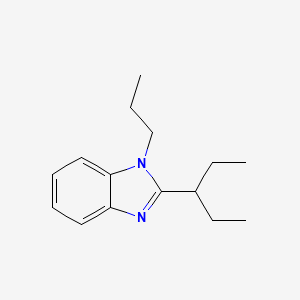![molecular formula C17H16O3 B5848265 1-{2-[(4-acetylbenzyl)oxy]phenyl}ethanone](/img/structure/B5848265.png)
1-{2-[(4-acetylbenzyl)oxy]phenyl}ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[(4-acetylbenzyl)oxy]phenyl}ethanone is a chemical compound that has been widely used in scientific research. It is also known as ABPE and has a molecular formula of C16H16O3. ABPE is a ketone compound that has been synthesized using various methods. The compound has been used in various scientific research applications, including as a ligand for metal complexes, a precursor for the synthesis of other compounds, and as a tool for studying biological processes.
作用机制
The mechanism of action of ABPE is not well understood. However, it is believed that the compound interacts with biological molecules such as proteins and enzymes, resulting in changes in their structure and function. ABPE has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
ABPE has been shown to have various biochemical and physiological effects. The compound has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. ABPE has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. Additionally, ABPE has been shown to have antitumor properties, which may be useful in the treatment of cancer.
实验室实验的优点和局限性
ABPE has various advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. Additionally, ABPE is stable and can be stored for long periods without degradation. However, one of the limitations is that the mechanism of action is not well understood, which makes it difficult to design experiments to study its effects. Additionally, ABPE may have off-target effects, which can complicate data interpretation.
未来方向
There are several future directions for research on ABPE. One direction is to study the mechanism of action in more detail, which may shed light on its potential therapeutic applications. Another direction is to explore the use of ABPE in the development of new metal complexes for catalysis and other applications. Additionally, ABPE may be useful in the development of new drugs for the treatment of various diseases such as cancer and inflammation.
合成方法
The synthesis of ABPE has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-acetylbenzyl chloride with 2-hydroxyacetophenone in the presence of a base such as potassium carbonate. The reaction results in the formation of ABPE, which can be purified using various techniques such as recrystallization and column chromatography.
科学研究应用
ABPE has been used in various scientific research applications. One of the most common applications is as a ligand for metal complexes. ABPE forms stable complexes with metals such as palladium, platinum, and gold, which have been used in catalysis and other applications. ABPE has also been used as a precursor for the synthesis of other compounds such as 1-{2-[(4-bromobenzyl)oxy]phenyl}ethanone, which has been used in the synthesis of various other compounds.
属性
IUPAC Name |
1-[4-[(2-acetylphenoxy)methyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-12(18)15-9-7-14(8-10-15)11-20-17-6-4-3-5-16(17)13(2)19/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCOHHPQBXSDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[methyl(tetradecanoyl)amino]ethanesulfonic acid](/img/structure/B5848192.png)
![N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5848200.png)

![N-[4-(benzyloxy)-3-methoxybenzyl]-4-fluoroaniline](/img/structure/B5848236.png)



![4-(allyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5848259.png)
![methyl 3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5848271.png)

![2-chlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5848284.png)
![2-[(2,4-dichlorobenzyl)thio]-N-(3-hydroxyphenyl)acetamide](/img/structure/B5848286.png)
